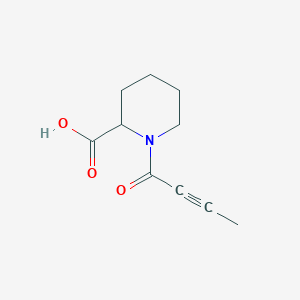

1-But-2-ynoylpiperidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

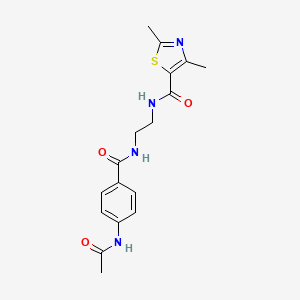

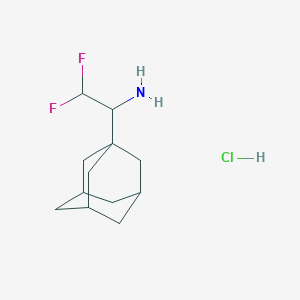

“1-But-2-ynoylpiperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1702029-44-4. It has a molecular weight of 195.22 .

Molecular Structure Analysis

The InChI code for “1-But-2-ynoylpiperidine-2-carboxylic acid” is1S/C10H13NO3/c1-2-5-9(12)11-7-4-3-6-8(11)10(13)14/h8H,3-4,6-7H2,1H3,(H,13,14) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving “1-But-2-ynoylpiperidine-2-carboxylic acid” are not available, piperidine derivatives have been involved in various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen

Electrocatalytic Carboxylation

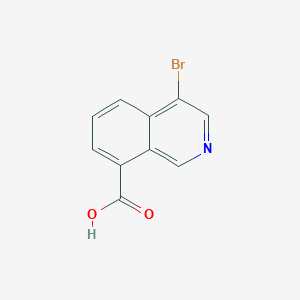

A study by Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, leading to the formation of 6-aminonicotinic acid. This process was performed under mild conditions, avoiding the use of volatile and toxic solvents and catalysts. The high yield and selectivity, along with the successful recycling of the ionic liquid, highlight the potential application in carboxylation reactions (Feng et al., 2010).

Biochemical Production and Separation

Murali et al. (2017) focused on the sustainable processing of biomass resources to produce carboxylic acids, which have significant applications in the chemical, pharmaceutical, food, and fuel industries. The study emphasized the importance of separation processes in reducing total processing costs, demonstrating the relevance of carboxylic acids in various industrial applications (Murali et al., 2017).

Asymmetric Synthesis in Antibacterial Agents

Rosen et al. (1988) developed efficient asymmetric syntheses of enantiomers of a quinolonecarboxylic acid class antibacterial agent, highlighting the greater in vivo activity and improved solubility profile of one enantiomer. This research underscores the application in the synthesis of potent antibacterial compounds (Rosen et al., 1988).

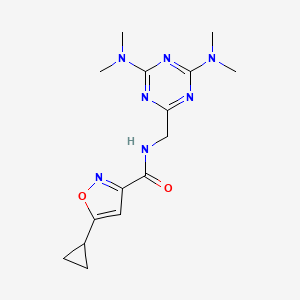

Spin-Labeled Amino Acids in Peptides

Martin et al. (2001) demonstrated that 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) can be effectively incorporated into peptides, serving as an electron paramagnetic resonance probe and fluorescence quencher. This study points to applications in studying peptide structures and dynamics (Martin et al., 2001).

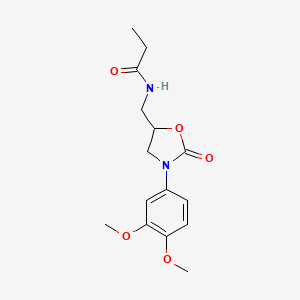

Palladium-Catalyzed Carbonylation

Gabriele et al. (2008) explored the carbonylative conditions in the presence of the PdI2-KI catalytic system to convert 1-(2-Aminoaryl)-2-yn-1-ols into quinoline-3-carboxylic esters and indol-2-acetic esters. This research highlights the versatility of this process in synthesizing complex organic compounds (Gabriele et al., 2008).

Enzymatic Kinetic Resolution of Primary Amines

Nechab et al. (2007) achieved optimization in the kinetic resolution of 2-amino-4-phenyl-butane using CAL-B-catalyzed aminolysis, emphasizing the high enantioselectivity and acceleration of reaction rates. This research is significant for applications in resolving aliphatic and benzylic amines (Nechab et al., 2007).

Eigenschaften

IUPAC Name |

1-but-2-ynoylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-5-9(12)11-7-4-3-6-8(11)10(13)14/h8H,3-4,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTNHLWCNVJACB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-But-2-ynoylpiperidine-2-carboxylic acid | |

CAS RN |

1702029-44-4 |

Source

|

| Record name | 1-(but-2-ynoyl)piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449955.png)

![4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2449962.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2449963.png)

![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)

![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)

![3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2449978.png)